2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Literature Gap Procurement Risk Data Scarcity

This compound is a strategic regioisomer for probing positional structure-activity relationships (SAR) within the tetrazole-thiazole carboxamide class. Unlike analog SA-103 (4-methoxyphenyl on thiazole C4), this molecule places the 4-methoxyphenyl group at the tetrazole N2 position, creating a distinct hydrogen-bond topology that may shift selectivity between anti-allergic, COX-inhibitory, and kinase-targeting profiles. No pre-existing biological data exists—procure for de novo target-engagement screening, computational model validation, or oncology hit-finding campaigns where the tetrazole-thiazole scaffold is of interest. Accept the data gap as an opportunity for novel discovery.

Molecular Formula C12H10N6O2S
Molecular Weight 302.31
CAS No. 1396878-23-1
Cat. No. B2921953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
CAS1396878-23-1
Molecular FormulaC12H10N6O2S
Molecular Weight302.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3
InChIInChI=1S/C12H10N6O2S/c1-20-9-4-2-8(3-5-9)18-16-10(15-17-18)11(19)14-12-13-6-7-21-12/h2-7H,1H3,(H,13,14,19)
InChIKeyKXSBEPHPIPGECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396878-23-1)


2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide (CAS 1396878-23-1) is a synthetic small molecule (MW 302.31, formula C12H10N6O2S) from the tetrazole-5-carboxamide class [1]. The compound features a 4-methoxyphenyl substituent at the N2 position of the tetrazole ring and an unsubstituted thiazole ring at the carboxamide nitrogen. In the context of scientific procurement, its differentiation from analogs such as the regioisomer SA-103 (where the methoxyphenyl group is attached to the thiazole instead of the tetrazole) or the 4-fluorophenyl derivative hinges on how this specific substitution pattern alters target binding, selectivity, and downstream pharmacology. However, a comprehensive search of the open scientific literature for this CAS number yields no primary research articles, patents, or authoritative database entries that provide quantitative biological or physicochemical data, only listings on chemical vendor platforms that are excluded from this analysis [1].

Why Thiazole- or Tetrazole-Modified Analogs Cannot Simply Substitute for 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide in Research Settings


Within the N-(thiazol-2-yl)-tetrazole-5-carboxamide series, seemingly minor structural changes can lead to dramatic shifts in pharmacological profile. A documented example is the regioisomer SA-103, N-[4-(4-methoxyphenyl)-2-thiazolyl]-1H-tetrazol-5-carboxamide, which shows potent anti-allergic activity but differs from the target compound in the position of the methoxyphenyl substituent [1]. This single positional change dictates whether the molecule acts primarily on allergic pathways or potentially on other targets like COX enzymes or kinases, a behavior observed in various methoxyphenyl thiazole carboxamide series [2]. Therefore, generic substitution between analogs with different substitution points (e.g., 4-fluorophenyl, 4-bromophenyl, or p-tolyl variants) is scientifically unsound without direct comparative data, as both potency and target engagement can be fundamentally altered.

Quantitative Differentiation Evidence for 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide vs. Comparators


Absence of Direct Head-to-Head Comparative Data in the Public Domain

A systematic search of the chemical and biological literature for CAS 1396878-23-1 returned zero primary research articles, patents, or database entries containing any quantitative biological assay data, whether comparative or standalone. All commercial listings for this compound on vendor sites are prohibited as sources per the analysis criteria. Consequently, no direct head-to-head comparison, cross-study comparable data, or even standalone quantitative potency metrics (e.g., IC50, Ki, EC50) can be reported for this specific compound against any named comparator [1].

Literature Gap Procurement Risk Data Scarcity

Positional Isomerism as a Determinant of Biological Activity in the Tetrazole-Thiazole Series

The structural isomer SA-103 (N-[4-(4-methoxyphenyl)-2-thiazolyl]-1H-tetrazol-5-carboxamide), where the methoxyphenyl group is attached to the thiazole ring instead of the tetrazole, has demonstrated oral anti-allergic activity in a rat PCA model with an inhibition rate of 50% at 1 mg/kg p.o., comparable to disodium cromoglycate at 1 mg/kg i.v. In vitro, SA-103 was 1,000 times more potent than DSCG in inhibiting anaphylactic histamine release from rat peritoneal exudate cells [1]. The target compound, 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, places the same methoxyphenyl group on the tetrazole N2 position and leaves the thiazole ring unsubstituted. Based on SAR trends in thiazole carboxamide series where substituent position critically dictates COX-2 vs. COX-1 selectivity and anticancer potency [2], this regioisomeric difference is expected to produce a distinct pharmacological profile. However, the exact nature and magnitude of this differentiation for the target compound remain unquantified due to the lack of published data.

Structure-Activity Relationship Regioisomerism Anti-allergic

Potential Kinase Inhibition Profile vs. the Unsubstituted Thiazole Analog

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, a structural analog lacking the 4-methoxy substituent and featuring a benzothiazole instead of thiazole, has been reported to exhibit potency against Src/Abl kinases, a target relevant to oncology [1]. The presence of the 4-methoxy group in the target compound is a classic medicinal chemistry modification known to modulate electron density and hydrogen-bonding capacity of the phenyl ring, which can influence kinase hinge-region binding. In COX inhibitor series, the methoxyphenyl thiazole carboxamide derivatives demonstrated IC50 values as low as 0.239 µM against COX-1 (compound 2b), showcasing how methoxy substitution profoundly affects enzyme inhibition [2]. However, for the target compound, no kinase or COX inhibition data, or any other enzyme assay data, exists in compliant sources, preventing any quantitative potency comparison.

Kinase Inhibition Src/Abl Structure-Based Drug Design

Potential Application Scenarios for 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide Based on Structural Analogy


Exploratory SAR Studies on Tetrazole-Thiazole Hybrids for Inflammatory or Allergic Disease

Given the established anti-allergic activity of the regioisomer SA-103 and the COX inhibitory potential of methoxyphenyl thiazole carboxamide derivatives [1], this compound serves as a valuable tool for mapping how the position of the 4-methoxyphenyl substituent (tetrazole N2 vs. thiazole C4) influences the balance between anti-allergic, COX-mediated anti-inflammatory, and potential kinase-related activities. Procurement is justified for research groups specifically investigating this positional SAR, but only with the understanding that all biological data will need to be generated de novo.

Kinase Profiling of Novel Tetrazole-Based Hinge Binders

The tetrazole-carboxamide-thiazole scaffold, particularly with a 4-methoxyphenyl group on the tetrazole, presents a hydrogen-bond-rich architecture that could interact with kinase hinge regions. The target compound, being a structurally distinct analog of reported Src/Abl-active tetrazole derivatives [1], is a plausible candidate for broad kinase panel screening. Its procurement is relevant for hit-finding campaigns in oncology-focused medicinal chemistry, provided the lack of pre-existing selectivity or potency data is accepted as a known risk.

Computational Chemistry and Molecular Docking Validation Sets

The compound's well-defined structure and the existence of structurally related, biologically annotated analogs make it a suitable negative or positive control in computational models (docking, molecular dynamics, pharmacophore modeling) aimed at predicting target engagement for tetrazole-thiazole hybrids. Procurement for this purpose is supported by the need for rigorous chemical probes to validate in silico predictions, without requiring the compound to have its own pre-existing biological certification [1].

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.